2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole
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Description
2-butyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A variety of 1,3,4-oxadiazole derivatives have been synthesized, including those related to the mentioned compound. These derivatives have been characterized using different spectroscopic methods (IR, NMR, HRMS) and studied for their optical properties, including absorption and fluorescence characteristics. For instance, novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives have been synthesized and characterized, showing specific fluorescence spectral characteristics in dichloromethane (Yan-qing Ge et al., 2014).
Bioactive Properties
Research has been conducted on the bioactive properties of 1,3,4-oxadiazole derivatives. Some studies focus on their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which could have implications for treating conditions like dementias and myasthenia gravis. For example, 5-aryl-1,3,4-oxadiazoles decorated with dodecyl linked via nitrogen, sulfur, or directly to this heterocycle have been designed as potential inhibitors, displaying moderate dual inhibition against AChE and BChE (Václav Pflégr et al., 2022).
Antitumor Activity
The antitumor potential of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives has been explored, with certain compounds showing good potency in vitro against a panel of cell lines. This indicates a promising avenue for the development of new anticancer agents (Catalin V. Maftei et al., 2016).
Optical and Electronic Materials
Research into the synthesis of 1,3,4-oxadiazole derivatives also extends into their application in optical and electronic materials, such as organic light-emitting diodes (OLEDs). For instance, the synthesis and characterization of bis(1,3,4-oxadiazole) systems for use in OLEDs have been reported, highlighting their utility as hole-blocking materials and demonstrating improved device performance (Changsheng Wang et al., 2001).
Properties
IUPAC Name |
2-butyl-5-[1-(pyridin-3-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-2-3-10-19-22-23-20(25-19)18-12-16-8-4-5-9-17(16)24(18)14-15-7-6-11-21-13-15/h4-9,11-13H,2-3,10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIRTHAQYGHDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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